molecular formula C22H30N4O4 B2714257 N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1031992-84-3

N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2714257
CAS No.: 1031992-84-3
M. Wt: 414.506
InChI Key: RHQPDVYOFCWQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.506. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of pyrimidinone and oxazinone, which share structural similarities with N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, possess significant antimicrobial properties. These compounds are synthesized using citrazinic acid as a starting material, leading to the development of antimicrobial agents. The antimicrobial activity of these compounds is found to be comparable to streptomycin and fusidic acid, which are used as reference drugs, highlighting their potential in combating bacterial and fungal infections (A. Hossan et al., 2012).

Anti-inflammatory and Analgesic Applications

Another study focuses on synthesizing novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties. These compounds have been evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating high inhibitory activity and selectivity for COX-2. This suggests their potential use as anti-inflammatory agents with analgesic properties, offering a new avenue for the development of drugs in this category (A. Abu‐Hashem et al., 2020).

Antitumor Activity

The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has been synthesized and identified as a potent inhibitor of mammalian dihydrofolate reductase, with significant activity against the Walker 256 carcinosarcoma in rats. This highlights its potential as an antitumor agent, offering insights into its therapeutic applications in cancer treatment (E. Grivsky et al., 1980).

Synthesis of N-alkylacetamides and Carbamates

Research into the synthesis of N-alkylacetamides and carbamates using p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrates the versatility of these reagents in producing compounds with potential pharmaceutical applications. The study outlines a method for transforming these compounds into N-alkylacetamides and protected amines, suggesting a broader application in the synthesis of natural and pharmaceutical products (Takeo Sakai et al., 2022).

Anticancer Agents Development

Another line of research involves the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, aiming to discover new anticancer agents. Through attaching different aryloxy groups to the pyrimidine ring, one compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, showcasing its potential as a lead compound in anticancer drug development (M. M. Al-Sanea et al., 2020).

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-15-8-10-26(11-9-15)22-24-16(2)12-20(25-22)30-14-19(27)23-13-17-6-5-7-18(28-3)21(17)29-4/h5-7,12,15H,8-11,13-14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQPDVYOFCWQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.